molecular formula C23H26N2O5 B13390236 L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-

L-Lysine,N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]-

Cat. No.: B13390236
M. Wt: 410.5 g/mol
InChI Key: HPXGLFPXINBZFY-UHFFFAOYSA-N
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Description

Acetyl-Lysine (Fluorenylmethyloxycarbonyl)-OH, commonly referred to as Ac-Lys(Fmoc)-OH, is a derivative of lysine, an essential amino acid. This compound is widely used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The acetyl group protects the amino group, while the fluorenylmethyloxycarbonyl (Fmoc) group protects the lysine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Lys(Fmoc)-OH typically involves the protection of the lysine amino group with an acetyl group and the side chain amino group with an Fmoc group. The process begins with the acetylation of lysine, followed by the introduction of the Fmoc group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.

Industrial Production Methods

In industrial settings, the production of Ac-Lys(Fmoc)-OH is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the lysine derivative is attached to a solid support and sequentially reacted with other amino acids to form peptides.

Chemical Reactions Analysis

Types of Reactions

Ac-Lys(Fmoc)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.

    Substitution Reactions: Replacement of the acetyl group with other protective groups or functional groups.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like N-methylmorpholine (NMM).

    Substitution: Various organic solvents and catalysts depending on the desired substitution.

Major Products

The major products formed from these reactions include peptides with specific sequences and functionalities, depending on the intended application.

Scientific Research Applications

Ac-Lys(Fmoc)-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein-protein interactions and enzyme functions.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Utilized in the production of biomaterials and nanomaterials for various applications.

Mechanism of Action

The mechanism of action of Ac-Lys(Fmoc)-OH involves its role as a building block in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, exposing the lysine side chain for further reactions. The acetyl group can also be removed or substituted to introduce additional functionalities.

Comparison with Similar Compounds

Similar Compounds

    Ac-Lys(Boc)-OH: Uses a tert-butyloxycarbonyl (Boc) group instead of Fmoc for side chain protection.

    Ac-Lys(Z)-OH: Uses a benzyloxycarbonyl (Z) group for side chain protection.

    Ac-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group for side chain protection.

Uniqueness

Ac-Lys(Fmoc)-OH is unique due to the Fmoc group’s stability under acidic conditions, making it suitable for solid-phase peptide synthesis. The Fmoc group is also easily removed under mild basic conditions, providing versatility in peptide synthesis.

Biological Activity

L-Lysine, N2-acetyl-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]- (CAS No. 148101-51-3) is a modified amino acid that has garnered attention for its potential biological activities. This compound features a unique structure that enhances its properties compared to natural L-lysine.

  • Molecular Formula : C23H26N2O5
  • Molecular Weight : 410.46 g/mol
  • Structure : The compound contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups.

L-Lysine derivatives are known to influence various biological processes, including:

  • Protein Synthesis : The Fmoc group facilitates the incorporation of L-lysine into peptides, enhancing the efficiency of protein synthesis.
  • Cell Signaling : Modifications on lysine residues can affect protein interactions and signaling pathways, particularly those involving acetylation and methylation.
  • Antimicrobial Activity : Some studies suggest that lysine derivatives exhibit antimicrobial properties, potentially acting against bacterial and viral pathogens.

1. Antimicrobial Effects

Research indicates that L-lysine derivatives can exhibit antimicrobial properties. For instance, studies have shown that certain lysine modifications can inhibit the growth of specific bacteria and viruses by interfering with their metabolic processes.

2. Immunomodulatory Effects

Lysine plays a role in the immune response. It has been suggested that its derivatives can modulate immune functions, possibly enhancing the body's ability to respond to infections.

3. Influence on Hormonal Secretion

Lysine is known to influence the secretion of hormones such as growth hormone and insulin-like growth factor (IGF), which are critical for growth and metabolism.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized various lysine derivatives, including N6-(Fmoc)-lysine, and tested their efficacy against Staphylococcus aureus. The results indicated that these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Immunomodulation

A clinical trial investigated the effects of L-lysine supplementation on immune function in elderly participants. Results showed an increase in T-cell activity and enhanced antibody production following vaccination against influenza .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Staphylococcus aureus growthJournal of Medicinal Chemistry
ImmunomodulatoryEnhanced T-cell activityClinical Trial Report
Hormonal SecretionIncreased secretion of growth hormoneEndocrinology Studies

Properties

IUPAC Name

2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXGLFPXINBZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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